3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-6-19(7-3-1)20-10-8-18(9-11-20)16-22-14-12-17-5-4-13-21-15-17;/h1-3,6-11,17,21H,4-5,12-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPMWBEALZRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-29-7 | |
| Record name | Piperidine, 3-[2-([1,1′-biphenyl]-4-ylmethoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment to Piperidine: The biphenyl group is then attached to the piperidine ring via an ether linkage. This step usually involves the reaction of a biphenyl methanol derivative with a piperidine derivative under basic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted piperidine or biphenyl derivatives.
Scientific Research Applications
Pharmacological Applications
Dopamine Reuptake Inhibition:
This compound acts as a potent and selective dopamine reuptake inhibitor (DRI). Research indicates that it shares structural similarities with other known DRIs such as vanoxerine and GBR-12,935, which have been studied for their stimulant effects and potential therapeutic benefits in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .
Neuropharmacology:
In neuropharmacological studies, derivatives of piperidine have been evaluated for their effects on neurotransmitter systems. The compound has shown promise in modulating dopamine transporter (DAT) activity, which is crucial for regulating dopamine levels in the brain. This modulation can have implications for treating neurodegenerative diseases and psychiatric disorders .
Synthesis and Structural Characterization
The synthesis of 3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride typically involves multi-step organic reactions that yield high-purity products suitable for biological evaluation. The structural characterization often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's identity and purity .
Medicinal Chemistry
Drug Development:
The compound serves as a scaffold for developing new therapeutic agents targeting the central nervous system (CNS). Its structural features allow for modifications that can enhance pharmacokinetic properties or selectivity towards specific receptors. For instance, variations in the biphenyl moiety can lead to compounds with altered binding affinities and biological activities .
Case Studies:
Several studies have reported on the biological evaluation of piperidine derivatives similar to this compound. For example, research has demonstrated that modifications to the piperidine ring can significantly affect the affinity for DAT and norepinephrine transporter (NET), indicating potential for dual-action drugs that could address multiple symptoms in conditions like ADHD .
Toxicology and Safety Profile
Understanding the safety profile of this compound is crucial for its application in therapeutics. Toxicological assessments have indicated that while some piperidine derivatives may exhibit low toxicity, others could pose risks such as reproductive toxicity or environmental hazards . Regulatory frameworks necessitate comprehensive evaluations to ensure safe usage in clinical settings.
Mechanism of Action
The mechanism of action of 3-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group allows the compound to bind to hydrophobic pockets in proteins, while the piperidine ring can interact with polar or charged residues. This dual interaction facilitates the modulation of protein function and signaling pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Accessibility: The target compound’s synthesis is uncomplicated compared to carbamate derivatives (e.g., 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate HCl, MW 480.05), which require multi-step functionalization .
- Biological Activity : While analogs like GR32191 () demonstrate prostaglandin receptor modulation, the target compound’s specific targets remain underexplored.
- Safety Data : Precautionary measures (e.g., P210 for flammability in ) are generic, underscoring the need for compound-specific hazard assessments .
Biological Activity
3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride, also known by its CAS number 1220031-29-7, is a synthetic compound with potential therapeutic applications. This article reviews the available literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: CHClNO
- Molecular Weight: 331.88 g/mol
- LogP: 5.39 (indicating lipophilicity)
- PSA (Polar Surface Area): 21.26 Ų
The compound's structure features a piperidine ring substituted with a biphenylmethoxy group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with various receptors and enzymes. The following sections summarize key findings from research studies.
Antiviral Activity
Recent studies have highlighted the antiviral properties of similar compounds in the context of Zika virus (ZIKV) inhibition. While specific data on this compound's antiviral activity is limited, related compounds have shown promising results:
- Example Compounds:
- Compound A: 99.9% inhibition at 10 μM against ZIKV.
- Compound B: 68% inhibition at 1 μM.
These results suggest that structural modifications around the piperidine core can significantly enhance antiviral efficacy, indicating potential for further research into the target compound's activity against viral pathogens .
Receptor Binding Studies
Binding affinity studies have indicated that compounds with similar structures can interact effectively with neurotransmitter receptors. For instance:
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| Compound C | α4β2-nAChR | 1.2 nM |
| Compound D | NMDA | Moderate |
While specific binding data for our target compound are not available, the structural similarities suggest potential interactions with nicotinic and glutamate receptors .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that modifications to the biphenyl or piperidine moieties can lead to enhanced biological activity. Key observations include:
- Substituents on the Biphenyl Ring: Electron-withdrawing groups tend to increase binding affinity.
- Piperidine Modifications: Altering the substituents on the nitrogen atom can influence receptor selectivity and potency.
Case Studies and Experimental Findings
Several experimental studies have explored the pharmacological properties of related compounds:
- Study on ZIKV Inhibition:
-
Neuropharmacological Effects:
- Investigations into related piperidine derivatives have shown antidepressant-like effects in animal models, indicating potential for treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
